molecular formula C12H10O3 B182447 2-Furoic acid, 3-methylphenyl ester CAS No. 17357-59-4

2-Furoic acid, 3-methylphenyl ester

Cat. No. B182447
CAS RN: 17357-59-4
M. Wt: 202.21 g/mol
InChI Key: WUQNWQWNFJZXEH-UHFFFAOYSA-N
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Description

2-Furoic acid, 3-methylphenyl ester, also known as Methyl 2-furoylbenzoate, is an organic compound that belongs to the family of furoic acid esters. It is commonly used in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and fragrances.

Mechanism Of Action

The mechanism of action of 2-Furoic acid, 3-methylphenyl ester 2-furoylbenzoate is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It may also interfere with the signaling pathways involved in cell growth and differentiation, leading to its potential anticancer activity.

Biochemical And Physiological Effects

2-Furoic acid, 3-methylphenyl ester 2-furoylbenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its potential anti-inflammatory, antiviral, and anticancer activities. It has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

Advantages And Limitations For Lab Experiments

2-Furoic acid, 3-methylphenyl ester 2-furoylbenzoate offers several advantages for laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. It also exhibits good solubility in many organic solvents, making it easy to dissolve and work with. However, it has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2-Furoic acid, 3-methylphenyl ester 2-furoylbenzoate. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another area of interest is its potential use as a starting material for the synthesis of novel chemical compounds with improved properties. Additionally, further studies are needed to better understand its mechanism of action and potential toxicity.

Synthesis Methods

2-Furoic acid, 3-methylphenyl ester 2-furoylbenzoate can be synthesized through a reaction between 2-furoic acid and 3-methylphenol in the presence of a suitable catalyst. The reaction can be carried out using various methods, including acid-catalyzed esterification, base-catalyzed esterification, and transesterification. The choice of method depends on the desired yield, reaction time, and purity of the final product.

Scientific Research Applications

2-Furoic acid, 3-methylphenyl ester 2-furoylbenzoate has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been used as a key intermediate in the synthesis of several drugs, including antiviral, anti-inflammatory, and anticancer agents. In the agrochemical industry, it has been used as a starting material for the synthesis of insecticides and herbicides. In the fragrance industry, it has been used as a component in the synthesis of perfumes and flavors.

properties

CAS RN

17357-59-4

Product Name

2-Furoic acid, 3-methylphenyl ester

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

(3-methylphenyl) furan-2-carboxylate

InChI

InChI=1S/C12H10O3/c1-9-4-2-5-10(8-9)15-12(13)11-6-3-7-14-11/h2-8H,1H3

InChI Key

WUQNWQWNFJZXEH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

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